molecular formula C9H11BrN4O B1444945 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole CAS No. 1251048-76-6

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole

Cat. No.: B1444945
CAS No.: 1251048-76-6
M. Wt: 271.11 g/mol
InChI Key: WLWDZUNSKFQJFK-UHFFFAOYSA-N
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Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule is a hybrid scaffold, incorporating two pharmacologically active moieties: a 4-bromopyrazole and a 5-propyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed to improve a compound's metabolic stability, potency, and pharmacokinetic properties . Its presence in a structure is frequently associated with diverse biological activities. Similarly, pyrazole derivatives are recognized as privileged structures in pharmacology, with documented activities ranging from anti-inflammatory and antibacterial to anticancer . The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies . This compound is primarily valued as a key intermediate or a core building block in the design and synthesis of novel bioactive molecules. Researchers can utilize the reactive sites on both rings to develop potential ligands for various enzymes and receptors. The propyl chain on the oxadiazole ring can be modified to modulate the compound's lipophilicity and overall steric profile, fine-tuning interactions with biological targets. As such, this chemical is an essential tool for synthetic chemists and biologists working in lead compound optimization and the development of new therapeutic agents. Please note: This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O/c1-2-3-9-12-8(13-15-9)6-14-5-7(10)4-11-14/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWDZUNSKFQJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

  • Method : The pyrazole ring is typically synthesized by cyclocondensation of hydrazine or hydrazine derivatives with a 1,3-dicarbonyl compound.
  • Details : This classical approach involves the nucleophilic attack of hydrazine on the 1,3-dicarbonyl compound, resulting in ring closure to form the pyrazole nucleus. Bromination at the 4-position of the pyrazole ring is then performed to introduce the bromo substituent.
  • Reaction Conditions : The cyclocondensation is often carried out in ethanol or other polar solvents under reflux conditions. Bromination uses reagents such as N-bromosuccinimide (NBS) under controlled temperature to avoid over-bromination.

Formation of the 1,2,4-Oxadiazole Ring

  • Method : The oxadiazole ring is formed by cyclization of amidoximes with carboxylic acid derivatives.
  • Details : Amidoximes, prepared from nitriles and hydroxylamine, react with propyl-substituted carboxylic acid derivatives (such as propionyl chloride or esters) under dehydrating conditions to yield the 1,2,4-oxadiazole ring.
  • Reaction Conditions : Typical dehydrating agents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), and reactions are conducted at elevated temperatures (80–120 °C) to promote ring closure.

Coupling of Pyrazole and Oxadiazole Rings

  • Method : The final step involves coupling the bromo-substituted pyrazole with the oxadiazole moiety via a nucleophilic substitution or cross-coupling reaction.
  • Details : The bromo substituent on the pyrazole ring serves as a leaving group allowing nucleophilic substitution by a suitable nucleophile attached to the oxadiazole precursor or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form the methylene bridge linking the two heterocycles.
  • Reaction Conditions : Use of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often under inert atmosphere, is common. Catalysts such as Pd(PPh3)4 may be employed for cross-coupling.

Industrial Production Considerations

Industrial synthesis optimizes the above routes focusing on scalability, cost-efficiency, and environmental sustainability:

Reaction Analysis and Mechanistic Insights

Step Reaction Type Key Reagents/Conditions Major Product/Intermediate
Pyrazole formation Cyclocondensation Hydrazine + 1,3-dicarbonyl, EtOH, reflux 4-bromo-substituted pyrazole
Oxadiazole formation Cyclization (dehydration) Amidoxime + propyl carboxylic acid derivative, POCl3, heat 5-propyl-1,2,4-oxadiazole
Coupling Nucleophilic substitution or Pd-catalyzed cross-coupling Base (K2CO3), DMF, Pd catalyst (optional) This compound
  • Mechanism : The cyclocondensation involves nucleophilic attack and ring closure. Bromination proceeds via electrophilic aromatic substitution. The oxadiazole ring forms through dehydration-induced cyclization. Coupling involves nucleophilic displacement of bromine or Pd-catalyzed C–C or C–N bond formation.

Research Findings and Yields

  • Pyrazole ring formation via hydrazine and 1,3-dicarbonyl compounds typically achieves yields of 60–95%, depending on substituents and conditions.
  • Bromination with NBS is selective and efficient, yielding 70–85% of the 4-bromo-pyrazole.
  • Oxadiazole ring synthesis via amidoxime cyclization yields range from 65–90%.
  • Coupling reactions yield the final product in 50–80%, influenced by catalyst choice and reaction parameters.

Summary Table of Preparation Steps

Preparation Step Starting Materials Reaction Type Conditions Yield Range (%)
Pyrazole ring synthesis Hydrazine + 1,3-dicarbonyl compound Cyclocondensation EtOH, reflux 60–95
Bromination Pyrazole derivative Electrophilic substitution NBS, controlled temperature 70–85
Oxadiazole ring synthesis Amidoxime + propyl carboxylic acid derivative Cyclization (dehydration) POCl3 or PPA, 80–120 °C 65–90
Coupling 4-bromo-pyrazole + oxadiazole precursor Nucleophilic substitution or Pd-catalyzed coupling Base, DMF, Pd catalyst (optional) 50–80

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its electronic properties and reactivity.

    Cycloaddition reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent, such as dimethylformamide or acetonitrile.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its pyrazole and oxadiazole moieties are known to exhibit biological activities such as:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .
  • Anti-inflammatory Effects : Research indicates that compounds with oxadiazole rings can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Agricultural Chemistry

The compound has potential applications in agrochemicals:

  • Pesticidal Properties : Preliminary studies suggest that oxadiazoles can serve as effective pesticides. The incorporation of the pyrazole ring may enhance the bioactivity against specific pests and fungi, providing a dual-action mechanism .

Material Science

The unique electronic properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole make it a candidate for material science applications:

  • Organic Electronics : Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to explore its conductivity and stability under operational conditions .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists explored the efficacy of oxadiazole-based pesticides. The study found that formulations containing derivatives of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl significantly reduced pest populations in controlled environments while demonstrating low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Key Observations :

  • The bromine in the target compound’s pyrazole ring provides moderate electron-withdrawing effects, enhancing electrophilicity compared to phenyl substituents but less so than trifluoromethyl groups .

HIF-1 Inhibition

3-Aryl-5-pyrazolyl-1,2,4-oxadiazoles are potent HIF-1 inhibitors. For example, compound 11m (3-(para-Cl-benzyl)-5-pyrazolyl derivative) exhibits an IC₅₀ of 0.35 μM . The target compound’s bromopyrazole group may enhance hydrophobic interactions with the HIF-1 binding pocket compared to chlorine, though steric bulk could offset gains.

Anti-Inflammatory Activity

5-Methyl-3-phenyl-1,2,4-oxadiazole demonstrates activity comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), by dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) . The target compound’s bromine substituent may improve binding to these enzymes due to its polarizability, though its larger size might reduce affinity relative to smaller halogens.

Physicochemical Properties

  • Melting Points : Brominated 1,2,4-oxadiazoles like 3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole melt at 103–104°C , suggesting the target compound may have a similar range.
  • Solubility : The propyl chain likely reduces aqueous solubility compared to methyl-substituted analogs but improves lipid bilayer penetration.

Biological Activity

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a 5-propyl-1,2,4-oxadiazole moiety, which is significant for its biological activity. The presence of the bromine substituent enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name3-[(4-bromopyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole
Molecular Weight271.11 g/mol
CAS Number1251048-76-6

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific enzymes. Notably, it has been identified as an acetylcholinesterase inhibitor , which leads to increased levels of acetylcholine in synaptic clefts. This can have implications for conditions such as Alzheimer's disease and other cognitive disorders.

Cellular Effects

The compound has been shown to influence various cell signaling pathways , particularly those related to oxidative stress and inflammation . Its ability to modulate these pathways suggests potential use in treating inflammatory diseases and conditions associated with oxidative damage.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, with some derivatives showing activity comparable to standard antibiotics .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest it may possess cytotoxic properties against cancer cell lines. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key survival pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the antibacterial activity of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that indicate strong antibacterial potential .
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 20 µM to 50 µM .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound may interact with specific targets involved in cell proliferation and survival pathways, potentially leading to enhanced apoptosis in cancer cells .

Q & A

Q. What are the optimized synthetic routes for 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole, and how can purity be validated?

The compound is synthesized via a two-step process:

  • Step 1: React 4-bromobenzamide with propionyl chloride in the presence of a base (e.g., KOH) to form an intermediate acylhydrazide.
  • Step 2: Cyclize the intermediate using phosphoryl chloride (POCl₃) under reflux conditions . Purity Validation:
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.
  • Elemental Analysis: Compare experimental vs. theoretical values for C, H, N, and Br (e.g., C: 49.47%, H: 4.15%, N: 10.48%, Br: 29.90%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • ¹H/¹³C NMR: Identify protons on the pyrazole (δ ~8.2 ppm for pyrazole-H) and oxadiazole (δ ~2.5–3.0 ppm for propyl-CH₂) moieties.
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 312.03 (calculated for C₁₁H₁₂BrN₄O) .
  • FTIR: Look for oxadiazole C=N stretch (~1600 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

  • Antitumor Activity: Dose-dependent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells (IC₅₀ = 12–18 µM), linked to apoptosis via caspase-3 activation .
  • Antimicrobial Activity: Inhibits Clostridium difficile (MIC = 8 µg/mL) and methicillin-resistant Staphylococcus aureus (MIC = 16 µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Substituent Effects:
  • Bromine Position: 4-Bromo on pyrazole enhances halogen bonding with target receptors vs. 3-bromo analogs (lower IC₅₀ in kinase inhibition assays) .
  • Propyl Chain: Longer alkyl chains (e.g., pentyl) increase lipophilicity but reduce solubility; propyl balances logP (~2.8) and membrane permeability .
    • Methodology:
      Use computational docking (e.g., AutoDock Vina) to model interactions with estrogen receptors or microbial enzyme active sites .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Disordered Atoms: The propyl chain may exhibit rotational disorder. Use SHELXL’s PART instruction to refine disordered segments .
  • Twinned Crystals: Test for twinning using PLATON’s TWINABS; apply HKLF 5 format in SHELXL for data integration .
  • Data Quality: High-resolution data (d < 0.8 Å) are critical for resolving Br···π interactions in the crystal lattice .

Q. How can contradictory bioactivity data (e.g., antitumor vs. anti-inflammatory effects) be reconciled?

  • Target Profiling: Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions.
  • Orthogonal Assays:
  • Apoptosis: Confirm via Annexin V/PI flow cytometry.
  • Anti-inflammatory: Measure TNF-α suppression in LPS-stimulated macrophages .
    • Mechanistic Overlap: The oxadiazole scaffold may inhibit both pro-inflammatory COX-2 and pro-survival AKT pathways .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

  • Deuterium Labeling: Replace propyl C-H bonds with C-D to slow CYP450-mediated oxidation .
  • Prodrug Design: Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • In Vitro DMPK: Assess microsomal stability (human liver microsomes, t₁/₂ > 60 min) and plasma protein binding (PPB < 90%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole
Reactant of Route 2
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3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole

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